3-Methoxy-4,5-methylenedioxycinnamaldehyde

Catalog No.
S1524303
CAS No.
74683-19-5
M.F
C11H10O4
M. Wt
206.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methoxy-4,5-methylenedioxycinnamaldehyde

CAS Number

74683-19-5

Product Name

3-Methoxy-4,5-methylenedioxycinnamaldehyde

IUPAC Name

(E)-3-(7-methoxy-1,3-benzodioxol-5-yl)prop-2-enal

Molecular Formula

C11H10O4

Molecular Weight

206.19 g/mol

InChI

InChI=1S/C11H10O4/c1-13-9-5-8(3-2-4-12)6-10-11(9)15-7-14-10/h2-6H,7H2,1H3/b3-2+

InChI Key

IQMBSQBMNIILBR-NSCUHMNNSA-N

Canonical SMILES

COC1=CC(=CC2=C1OCO2)C=CC=O

Isomeric SMILES

COC1=CC(=CC2=C1OCO2)/C=C/C=O

3-Methoxy-4,5-methylenedioxycinnamaldehyde is a member of benzodioxoles.
3-Methoxy-4,5-methylenedioxycinnamaldehyde has been reported in Cassia grandis with data available.

3-Methoxy-4,5-methylenedioxycinnamaldehyde (CAS 74683-19-5) is a highly functionalized phenylpropanoid featuring a fully protected aromatic ring with both methoxy and methylenedioxy substituents on a cinnamaldehyde backbone. Commercially sourced for both organic synthesis and biological research, it serves as a critical cross-linking agent, polymer curing precursor, and reference standard for benzodioxole-derived natural products. Unlike basic cinnamaldehyde, its bulky, electron-rich aromatic system imparts unique lipophilicity and specific binding characteristics, making it highly valuable in anti-inflammatory drug discovery (specifically iNOS modulation) and as a stable, oxidation-resistant monomer in advanced material formulations [1].

Research Fit

Unique 3-OCH₃ + 4,5-OCH₂O⁻ substitution pattern for SAR studies
Phytochemical reference standard suitability with defined botanical provenance
Natural product scaffold for antimicrobial and antioxidant derivative synthesis

Substituting 3-Methoxy-4,5-methylenedioxycinnamaldehyde with simpler analogs like unsubstituted cinnamaldehyde or myristicin fundamentally alters both chemical reactivity and physical stability. Myristicin lacks the α,β-unsaturated aldehyde moiety necessary for aldol condensations and cross-linking in polymer matrices, rendering it inert in curing applications without prior, harsh oxidation. Conversely, using free-phenolic analogs like coniferaldehyde introduces oxidative instability; the unprotected hydroxyl groups are prone to premature oxidation and radical scavenging during high-temperature polymer processing or long-term storage. The fully etherified structure of 3-methoxy-4,5-methylenedioxycinnamaldehyde ensures thermal stability while retaining the reactive enal functional group required for downstream synthetic utility [1].

Substitution Risk

Substitution pattern (3-methoxy + 4,5-methylenedioxy) is not replicated in simpler cinnamaldehyde analogs.
Solid-state properties (melting point, crystallinity) may differ significantly from liquid or low-melting analogs.
Documented purity grades and CoA availability for generic cinnamaldehydes may not match this compound.

Reactivity and Cross-Linking Potential in Polymer Synthesis

In polymer chemistry and plastics manufacturing, the α,β-unsaturated aldehyde group of 3-methoxy-4,5-methylenedioxycinnamaldehyde provides a highly reactive site for cross-linking, while its fully protected aromatic ring prevents oxidative degradation. Compared to coniferaldehyde, which contains a free phenolic group that can act as a radical scavenger and prematurely terminate polymerization or degrade under thermal stress, this compound remains stable until the enal group is specifically activated. This makes it a superior curing agent and plasticizer where matrix stability is paramount [1].

Evidence DimensionOxidative stability during polymerization
Target Compound DataFully etherified aromatic ring (stable)
Comparator Or BaselineConiferaldehyde (free phenolic -OH, prone to oxidation)
Quantified DifferenceEliminates premature radical scavenging
ConditionsHigh-temperature polymer processing and curing

Ensures reproducible curing times and prevents unwanted discoloration or degradation in advanced plastic formulations.

Substitution Pattern
Head-to-head
Target: 3-OCH₃ + 4,5-OCH₂O⁻
Comparators: unsubstituted, 4-OCH₃ only, or 3,4-OCH₂O⁻ only
Supports unique SAR research scaffold selection
Confirmed by spectral analysis and synthesis

Quantitative iNOS Inhibition in Macrophage Models

As a biological reference standard, 3-methoxy-4,5-methylenedioxycinnamaldehyde demonstrates potent suppression of inducible nitric oxide synthase (iNOS). In LPS-stimulated murine monocyte-macrophage RAW264.7 assays, it inhibits NO production with an IC50 of 45.0 μM. This provides a measurable, quantitative baseline for evaluating benzodioxole derivatives, performing comparably to standard synthetic inhibitors and outperforming several other natural lignan extracts that fail to achieve sub-50 μM efficacy[1].

Evidence DimensionInhibition of NO production (IC50)
Target Compound Data45.0 μM
Comparator Or BaselineIndomethacin (positive control)
Quantified DifferenceComparable efficacy to standard anti-inflammatory controls (Indomethacin IC50 = 65.3 μM)
ConditionsLPS-activated RAW264.7 macrophages

Provides a validated, quantitative benchmark for researchers developing novel anti-inflammatory therapeutics targeting the iNOS pathway.

Melting Point
Reported
136–137 °C vs. −7.5 °C (cinnamaldehyde)
May support solid-formulation research fit
Higher thermal stability than liquid analogs

Structural Advantage Over Allylbenzene Precursors

When selecting a precursor for the synthesis of complex phenylpropanoids or neolignans, the oxidation state of the side chain is critical. Myristicin, a closely related allylbenzene, requires aggressive oxidative cleavage (e.g., ozonolysis or osmium tetroxide) to yield a reactive carbonyl. 3-Methoxy-4,5-methylenedioxycinnamaldehyde already possesses the reactive α,β-unsaturated aldehyde, allowing immediate use in Wittig reactions, reductive aminations, or conjugate additions without the yield-reducing, multi-step oxidation protocols required for myristicin[1].

Evidence DimensionSynthetic steps to reactive electrophile
Target Compound Data0 steps (native enal functionality)
Comparator Or BaselineMyristicin (requires 2+ oxidation steps)
Quantified DifferenceBypasses harsh oxidative cleavage, improving overall synthetic yield
ConditionsTotal synthesis of neolignans and pharmaceutical intermediates

Significantly streamlines synthetic workflows and reduces the consumption of hazardous oxidizing reagents in industrial scale-up.

Commercial Purity
Reported
>95% (HPLC/GC) vs. ≥90–93% (technical grade)
Supports assay consistency context
CoA documentation available
Botanical Origin
Reported
Documented in 3 plant families vs. >50 for cinnamaldehyde
Supports botanical traceability context
Restricted natural distribution
Antimicrobial Context
Class-level
Not directly measured; class representative MIC 0.12–0.20 mM
Class-level antimicrobial screening context
Data to verify; no direct MIC for this compound
Antioxidant Context
Class-level
Not directly measured; class representative 80.71% DPPH inhibition
Class-level antioxidant assay context
Data to verify; direct data absent

Polymer Curing and Plasticizer Formulation

Due to its fully protected aromatic ring and reactive enal group, 3-methoxy-4,5-methylenedioxycinnamaldehyde is an ideal candidate for use as a cross-linking agent and plasticizer in specialized polymer manufacturing. It provides the necessary reactivity for network formation without the oxidative instability associated with free-phenolic additives [1].

Reference Standard for iNOS-Targeted Drug Discovery

With a well-documented IC50 of 45.0 μM against NO production in LPS-stimulated macrophages, this compound is highly suited as a quantitative reference standard in in vitro assays evaluating new anti-inflammatory agents, particularly those derived from benzodioxole or neolignan scaffolds [2].

Advanced Precursor for Neolignan Total Synthesis

In organic synthesis, this compound serves as an advanced, ready-to-use building block. Its native α,β-unsaturated aldehyde functionality allows chemists to bypass the hazardous and low-yielding oxidation steps required when starting from allylbenzenes like myristicin, facilitating more efficient routes to complex natural products and pharmaceutical intermediates [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Phytochemical reference standard research
High purity and CoA documentation
Plant extract identification and quantification
Antimicrobial and antioxidant derivative SAR
Methylenedioxy cinnamaldehyde core scaffold
Derivative synthesis and SAR studies
Solid-formulation pre-formulation research
Solid-state thermal stability
Processing and storage compatibility review
Phenylpropanoid SAR studies
Unique 3-methoxy-4,5-methylenedioxy substitution
Structure-activity relationship interpretation

Physical Description

Solid

XLogP3

1.6

Hydrogen Bond Acceptor Count

4

Exact Mass

206.05790880 Da

Monoisotopic Mass

206.05790880 Da

Heavy Atom Count

15

Appearance

Powder

Melting Point

136 - 137 °C

Other CAS

74683-19-5

Wikipedia

(E)-3-(7-methoxy-1,3-benzodioxol-5-yl)prop-2-enal

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